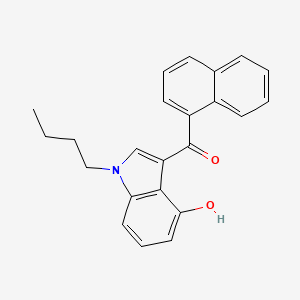

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Beschreibung

Eigenschaften

IUPAC Name |

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIVMJXJKHHIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017731 | |

| Record name | JWH-073 4-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-46-8 | |

| Record name | JWH-073 4-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves the hydroxylation of JWH 073. The reaction typically requires specific conditions such as the presence of a hydroxylating agent and a suitable solvent. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods

Industrial production methods for (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone are not well-documented due to its primary use in research. the synthesis generally follows similar principles as laboratory-scale production, with adjustments for larger scale operations.

Analyse Chemischer Reaktionen

Types of Reactions

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, which are useful for further research and analysis .

Wissenschaftliche Forschungsanwendungen

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is extensively used in scientific research, particularly in the following areas:

Chemistry: Studying the chemical properties and reactions of synthetic cannabinoids.

Biology: Investigating the metabolic pathways and biological effects of synthetic cannabinoids.

Medicine: Exploring potential therapeutic applications and toxicological effects.

Wirkmechanismus

The mechanism of action of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves its interaction with the central cannabinoid receptor (CB1). The compound binds to the receptor, mimicking the effects of natural cannabinoids. This interaction influences various molecular pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Hydroxyindole Derivatives

The position of the hydroxy group on the indole ring significantly influences biological activity and metabolic stability:

| Compound Name | Hydroxy Position | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|---|

| (1-Butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | 2-hydroxy | Hydroxy group at indole C2; increased steric hindrance | Analgesic, anti-inflammatory, and antioxidant properties | |

| (1-Butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | 4-hydroxy | Optimal hydrogen bonding; balanced lipophilicity | Enhanced cannabinoid receptor affinity (predicted) | |

| (1-Butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | 5-hydroxy | Hydroxy group at indole C5; altered electronic profile | Antimicrobial activity; lower receptor binding compared to 4-hydroxy analog |

Key Insight : The 4-hydroxy isomer exhibits superior receptor interaction due to its spatial orientation, whereas the 2-hydroxy analog shows broader anti-inflammatory effects .

Side Chain Variants: Butyl vs. Hydroxypentyl

Side chain modifications alter pharmacokinetics and target selectivity:

| Compound Name | Side Chain | Structural Impact | Pharmacological Profile | Reference |

|---|---|---|---|---|

| (1-Butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | Butyl (C₄H₉) | Increased lipophilicity; moderate metabolic stability | Potential CNS activity due to blood-brain barrier penetration | |

| [1-[(4R)-4-Hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone | (4R)-4-hydroxypentyl | Chiral center; enhanced solubility | Cannabinoid receptor metabolite; studied for metabolic pathways | |

| 1-(5-Chloropentyl)-1H-indol-3-ylmethanone | 5-Chloropentyl | Electronegative substituent; altered reactivity | Higher metabolic resistance; toxicological interest |

Key Insight : The butyl chain in the target compound balances lipophilicity and metabolic stability, whereas hydroxypentyl variants (e.g., JWH-018 metabolites) are more polar and prone to Phase II metabolism .

Biologische Aktivität

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, also known as JWH-073, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptor interactions. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO2 |

| Molar Mass | 343.42 g/mol |

| Density | 1.17 g/cm³ |

| Boiling Point | 572.7 °C |

| pKa | 9.41 |

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone functions primarily as a full agonist at the cannabinoid CB1 receptor, exhibiting a binding affinity significantly higher than that of Δ9-tetrahydrocannabinol (THC). Specifically, it shows a binding affinity approximately 40 times greater than THC at CB1 receptors and about 14 times greater at CB2 receptors . This potent interaction leads to various physiological effects similar to those produced by natural cannabinoids.

Cannabinoid Receptor Activation

The activation of CB1 and CB2 receptors by (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone results in several biological effects:

- Central Nervous System Effects : Users report effects such as euphoria, altered perception, and potential psychotropic experiences. Common adverse effects include dry mouth, nausea, and confusion .

- Physiological Responses : The compound can induce tachycardia and mydriasis (dilated pupils), which are typical responses associated with cannabinoid use .

Case Study 1: Human Administration

A study reported on the self-administration of AM-2201 (a related synthetic cannabinoid) in humans. The doses ranged from 250 μg to 3 mg , leading to serum concentrations that elicited significant cannabimimetic effects . Although specific data on (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone in humans is limited, the pharmacological profile suggests similar outcomes.

Case Study 2: Animal Studies

In an animal model, intraperitoneal administration of AM-2201 was linked to decreased body temperature and altered behavior patterns in rats. This study underscores the need for further research into the pharmacodynamics of synthetic cannabinoids and their metabolites .

Metabolism and Excretion

The metabolic pathways of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone have not been extensively characterized; however, related compounds have shown significant metabolic activity. For instance, metabolites such as AM-2201 N-(4-hydroxypentyl) were identified following administration in rats, indicating potential pathways for human metabolism .

Research Findings

Recent studies have highlighted the need for comprehensive research on synthetic cannabinoids due to their complex pharmacokinetics and potential for abuse. The following findings summarize key aspects:

- Pharmacokinetics : Limited data exists on the exact pharmacokinetic profile of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone; however, related compounds exhibit rapid absorption and metabolism.

- Toxicology : Reports indicate that synthetic cannabinoids can lead to severe adverse effects, including psychosis and cardiovascular complications, necessitating caution in their use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, derivatives with hydroxyl groups (e.g., 5-hydroxyindole analogs) are synthesized using demethylation of methoxy precursors (e.g., BBr₃ in dichloromethane), achieving yields up to 90% after recrystallization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensures >99% purity. Monitoring reaction progress with TLC (Rf = 0.3–0.5) is critical .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using DEPT-135 and COSY experiments. For example, the naphthalene carbonyl carbon resonates at δ ~190 ppm, while the indole C3 proton appears as a singlet at δ ~7.2–7.5 ppm .

- HPLC-MS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 386 for C₂₄H₂₃NO₃) and detects impurities <0.2% .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer : Use DMSO as a primary solvent (stock solutions at 10 mM), with dilution in PBS (pH 7.4) containing 0.1% Tween-80 to prevent aggregation. Stability studies (24 hrs at 25°C) show <5% degradation via HPLC monitoring. Lyophilization with trehalose (1:1 w/w) improves long-term storage .

Advanced Research Questions

Q. How do substituent modifications (e.g., alkyl chain length, hydroxyl position) affect cannabinoid receptor binding and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the butyl group with pentyl or propyl chains to assess CB1/CB2 affinity via radioligand displacement assays (e.g., [³H]CP-55,940). A study on naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone showed CB1 Ki = 12 nM and CB2 Ki = 8 nM, with improved oral bioavailability due to lipophilic side chains .

- Hydroxyl Group Impact : The 4-hydroxyindole moiety enhances solubility but may reduce blood-brain barrier penetration. Compare logP values (e.g., calculated vs. experimental) and use PAMPA assays to quantify CNS permeability .

Q. What analytical methods resolve contradictory data in biological activity studies?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values across multiple assays (e.g., cAMP inhibition, β-arrestin recruitment). Discrepancies may arise from assay sensitivity; normalize data to positive controls (e.g., WIN55,212-2) .

- Metabolite Interference : Perform LC-MS/MS to identify metabolites (e.g., glucuronidated forms) that may inhibit activity. Pre-treat samples with β-glucuronidase to confirm .

Q. How can synthetic byproducts be minimized during scale-up?

- Methodological Answer :

- Process Optimization : Use flow chemistry for Friedel-Crafts acylation (residence time = 30 min, 80°C) to reduce dimerization byproducts. Monitor intermediates via inline FTIR .

- Crystallization Control : Seed the reaction with pure compound (0.1% w/w) and cool at 0.5°C/min to enhance crystal uniformity. Yield increases from 16% to 75% in scaled batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.